Regioisomeric Purity Advantage: 6-Chloro Substitution vs. 5-Chloro Analogs
The 6-chloro regioisomer (CAS 1314932-51-8) is commercially available with a certified purity of 97.0% (HPLC) , whereas the 5-chloro analog (CAS 1177481-26-3) is typically offered at a lower purity specification of 95% . This quantitative difference of 2 percentage points in purity specification translates to a meaningful reduction in potential impurities (from 5% to 3%), which is critical for SAR studies where off-target effects from positional isomers can confound biological readouts. In the context of KCNQ2/3 channel modulators, patent data explicitly claims substituted benzo[d]isoxazol-3-yl amines where the substitution pattern is a key variable affecting channel affinity [1].
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 97.0% (minimum purity) |
| Comparator Or Baseline | 5-Chlorobenzo[d]isoxazol-3-yl)methanamine (CAS 1177481-26-3): 95% purity |
| Quantified Difference | 2 percentage points higher purity; ~40% reduction in maximum possible impurities |
| Conditions | Vendor Certificate of Analysis; HPLC purity specification |
Why This Matters
Higher purity directly reduces the risk of confounding biological data in sensitive in vitro assays and minimizes purification requirements prior to downstream synthetic transformations.
- [1] Merla, B.; Frank, R.; Bahrenberg, G.; Schroeder, W.; Zemolka, S. Substituted benzo[d]isoxazol-3-yl amine compounds as analgesics. U.S. Patent 7,696,238, April 13, 2010. View Source
